

2-Chloro-6-iodobenzonitrile: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-iodobenzonitrile

Cat. No.: B029706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of **2-Chloro-6-iodobenzonitrile**, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms at the ortho positions, provides a platform for selective and diverse chemical transformations, making it a valuable intermediate in the construction of complex molecules, particularly in the fields of pharmaceutical and materials science.

Core Properties and Spectroscopic Data

2-Chloro-6-iodobenzonitrile is a solid at room temperature with the molecular formula C_7H_3ClIIN . Its structural features give rise to a distinct spectroscopic profile, which is essential for its identification and characterization in chemical reactions.

Table 1: Physical and Chemical Properties of **2-Chloro-6-iodobenzonitrile**

Property	Value
CAS Number	89642-53-5
Molecular Formula	C ₇ H ₃ ClIN
Molecular Weight	263.46 g/mol
Appearance	Pale crystalline solid[1]
Melting Point	110-117 °C
Boiling Point	320.9 °C at 760 mmHg
Density	~2.0 g/cm ³ [1]

Table 2: Spectroscopic Data of **2-Chloro-6-iodobenzonitrile**

Spectroscopy	Key Features
¹ H NMR (CDCl ₃)	Aromatic protons typically appear as a multiplet in the range of δ 7.0-8.0 ppm.
¹³ C NMR (Predicted)	Aromatic carbons are expected in the δ 120-145 ppm region. The carbon of the nitrile group (C≡N) will likely appear around δ 115-120 ppm. The carbons attached to the halogens (C-Cl and C-I) will show distinct shifts.
Infrared (IR)	A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm ⁻¹ . Other bands will correspond to C-H, C=C aromatic, C-Cl, and C-I stretching and bending vibrations.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is expected at m/z 263 and 265 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵ Cl and ³⁷ Cl). Fragmentation may involve the loss of halogens and the nitrile group.

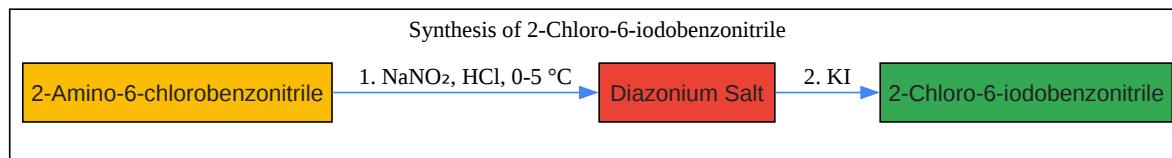
Synthesis of 2-Chloro-6-iodobenzonitrile

A plausible and efficient method for the synthesis of **2-Chloro-6-iodobenzonitrile** is through a Sandmeyer reaction, starting from the readily available 2-amino-6-chlorobenzonitrile. This transformation allows for the selective introduction of the iodine atom at the 6-position.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction procedures.

Materials:


- 2-Amino-6-chlorobenzonitrile
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Potassium iodide (KI)
- Water
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Diazotization:** In a flask cooled to 0-5 °C, dissolve 2-amino-6-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. To this stirred solution, add a solution of

sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

- Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
- Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford **2-Chloro-6-iodobenzonitrile**.

[Click to download full resolution via product page](#)

Synthetic route to **2-Chloro-6-iodobenzonitrile**.

Reactivity and Applications in Organic Synthesis

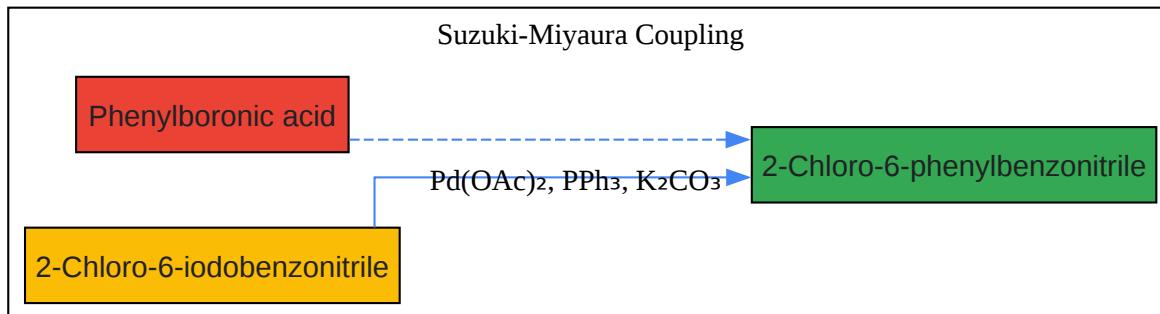
The differential reactivity of the chloro and iodo substituents, coupled with the presence of the nitrile group, makes **2-Chloro-6-iodobenzonitrile** a highly versatile building block for the synthesis of complex organic molecules. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl iodide with an organoboron compound. The greater reactivity of the C-I bond allows for selective coupling at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative example based on standard Suzuki-Miyaura conditions.


Materials:

- **2-Chloro-6-iodobenzonitrile**
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene/Ethanol/Water solvent mixture
- Nitrogen or Argon gas

Procedure:

- Reaction Setup: To a round-bottom flask, add **2-Chloro-6-iodobenzonitrile** (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
- Solvent Addition and Degassing: Add a degassed mixture of toluene, ethanol, and water. Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.
- Reaction: Heat the mixture to reflux (around 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

- Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-chloro-6-phenylbenzonitrile, can be purified by column chromatography.

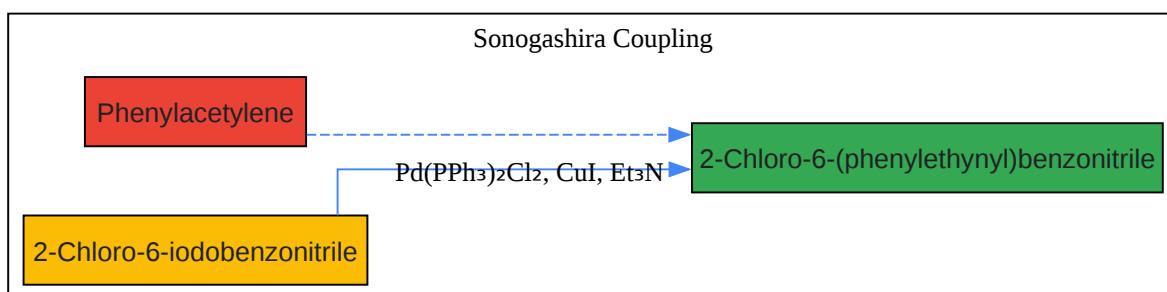
[Click to download full resolution via product page](#)

Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to arylethynyl compounds.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This is a general procedure adaptable for **2-Chloro-6-iodobenzonitrile**.


Materials:

- 2-Chloro-6-iodobenzonitrile**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)

- Anhydrous solvent (e.g., THF or DMF)
- Nitrogen or Argon gas

Procedure:

- Reaction Setup: To a Schlenk flask, add **2-Chloro-6-iodobenzonitrile** (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).
- Inert Atmosphere and Solvent/Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous solvent, followed by triethylamine (2-3 eq) and phenylacetylene (1.1-1.5 eq).
- Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until completion.
- Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to yield 2-chloro-6-(phenylethynyl)benzonitrile.

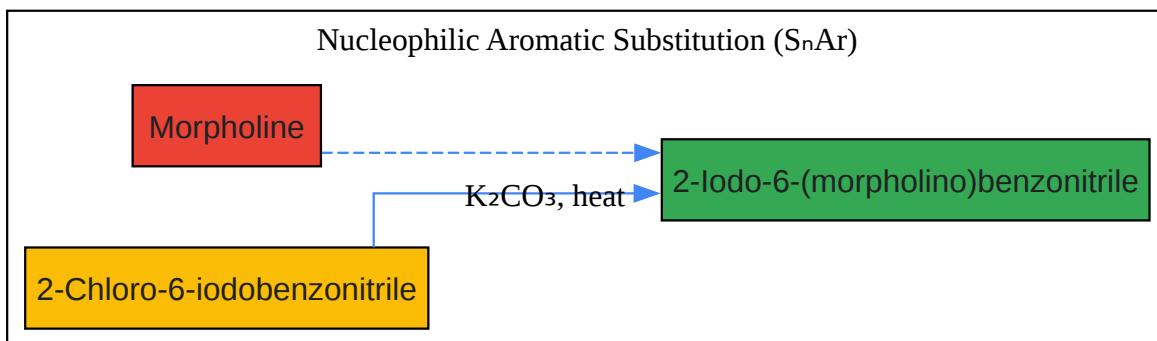
[Click to download full resolution via product page](#)

Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

The electron-withdrawing nature of the nitrile group and the halogens activates the aromatic ring towards nucleophilic aromatic substitution. The chlorine atom can be displaced by various nucleophiles, typically at elevated temperatures or with strong nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine


This is a representative procedure for an S_nAr reaction.

Materials:

- **2-Chloro-6-iodobenzonitrile**
- Morpholine
- Potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
- Nitrogen or Argon gas

Procedure:

- Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine **2-Chloro-6-iodobenzonitrile** (1.0 eq), morpholine (2-3 eq), and potassium carbonate (2.0 eq) in the anhydrous solvent.
- Reaction: Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 100-150 °C) for several hours or until the reaction is complete.
- Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain 2-iodo-6-(morpholino)benzonitrile.

[Click to download full resolution via product page](#)

Nucleophilic aromatic substitution reaction.

Applications in Drug Development

The unique reactivity of **2-Chloro-6-iodobenzonitrile** makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds found in many biologically active molecules. While direct incorporation into marketed drugs may not be widely documented, its potential as a key intermediate is significant. For instance, related 2,6-disubstituted benzonitriles are precursors to kinase inhibitors used in oncology. The ability to sequentially and selectively introduce different functionalities at the 2- and 6-positions is highly valuable in the construction of libraries of compounds for drug discovery and lead optimization. The synthetic pathways described above can be employed to build up molecular complexity, leading to novel compounds with potential therapeutic applications.

Conclusion

2-Chloro-6-iodobenzonitrile is a valuable and versatile building block in organic synthesis. Its differentiated reactivity at the two halogenated positions allows for selective and sequential functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a foundational understanding of its properties, synthesis, and reactivity, highlighting its potential for the construction of complex and medicinally relevant molecules. Researchers and drug development professionals can leverage the synthetic handles of this compound to access novel chemical space and accelerate the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Chloro-6-iodobenzonitrile: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029706#2-chloro-6-iodobenzonitrile-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com